molecular formula C20H23N3O3S B14101896 2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(2-methylphenyl)acetamide

2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(2-methylphenyl)acetamide

Cat. No.: B14101896
M. Wt: 385.5 g/mol
InChI Key: RYFUMDKFMLELAY-UHFFFAOYSA-N
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Description

2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(2-methylphenyl)acetamide is a complex organic compound with a unique structure that includes a thieno[3,2-d]pyrimidine core

Preparation Methods

The synthesis of 2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(2-methylphenyl)acetamide involves several steps. One common method starts with the preparation of thieno[3,2-d]pyrimidine derivatives. This can be achieved by cyclizing 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid or triethyl orthoformate. The resulting thieno[3,2-d]pyrimidine-4-ones are then further modified to introduce the desired substituents .

Industrial production methods typically involve optimizing these synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms.

Chemical Reactions Analysis

2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(2-methylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced analogs.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(2-methylphenyl)acetamide has a wide range of scientific research applications:

    Chemistry: It serves as a building block in the synthesis of more complex molecules and can be used in the development of new materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: The compound can be used in the development of new industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

When compared to other similar compounds, 2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(2-methylphenyl)acetamide stands out due to its unique structural features and diverse applications. Similar compounds include:

  • Thieno[3,2-d]pyrimidine derivatives
  • Pyrimidine-4-one derivatives
  • Thieno[3,4-b]pyridine derivatives

These compounds share some structural similarities but differ in their specific substituents and functional groups, leading to variations in their chemical and biological properties.

Properties

Molecular Formula

C20H23N3O3S

Molecular Weight

385.5 g/mol

IUPAC Name

2-[3-(3-methylbutyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-(2-methylphenyl)acetamide

InChI

InChI=1S/C20H23N3O3S/c1-13(2)8-10-22-19(25)18-16(9-11-27-18)23(20(22)26)12-17(24)21-15-7-5-4-6-14(15)3/h4-7,9,11,13H,8,10,12H2,1-3H3,(H,21,24)

InChI Key

RYFUMDKFMLELAY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)CN2C3=C(C(=O)N(C2=O)CCC(C)C)SC=C3

Origin of Product

United States

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